1-(Naphthalen-1-yl)-1H-tetrazol-5-amine
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Overview
Description
1-(Naphthalen-1-yl)-1H-tetrazol-5-amine is an organic compound that features a naphthalene ring fused with a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine typically involves the reaction of naphthalene derivatives with azide compounds under specific conditions. One common method includes the cycloaddition of azides to nitriles, forming the tetrazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene and tetrazole derivatives, which can have different functional groups such as hydroxyl, alkyl, and acyl groups .
Scientific Research Applications
1-(Naphthalen-1-yl)-1H-tetrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-1H-tetrazole: Similar structure but lacks the amine group.
Naphthalene-1-yl-amine: Contains the naphthalene ring and amine group but lacks the tetrazole ring.
Tetrazole derivatives: Various compounds with the tetrazole ring but different substituents.
Uniqueness: 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine is unique due to the combination of the naphthalene and tetrazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
238432-83-2 |
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Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-naphthalen-1-yltetrazol-5-amine |
InChI |
InChI=1S/C11H9N5/c12-11-13-14-15-16(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13,15) |
InChI Key |
CAMZCCDMGNIZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N |
Origin of Product |
United States |
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